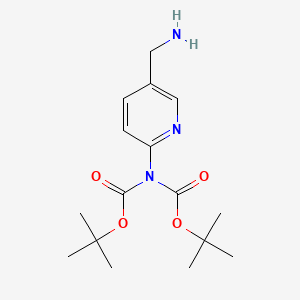

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine

Description

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine is a pyridine-based compound featuring two key functional groups:

- A BOC (tert-butoxycarbonyl)-protected amino group at the 2-position of the pyridine ring, which enhances stability during synthetic processes.

- An aminomethyl group at the 5-position, a versatile moiety for further derivatization in drug discovery or material science.

This compound is widely used in pharmaceutical intermediates, particularly for protecting amine groups during multi-step syntheses . Its steric bulk from the BOC groups reduces undesired side reactions, while the aminomethyl group offers a reactive handle for coupling or functionalization.

Structure

3D Structure

Properties

CAS No. |

1027511-51-8 |

|---|---|

Molecular Formula |

C16H25N3O4 |

Molecular Weight |

323.39 g/mol |

IUPAC Name |

tert-butyl N-[5-(aminomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

InChI |

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,9,17H2,1-6H3 |

InChI Key |

UHNNGDBVHLMPFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)CN)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, preventing unwanted side reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Conditions

-

Reagents : Boc anhydride, dimethylaminopyridine (DMAP)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Time : 12–24 hours

The reaction proceeds via nucleophilic attack of the amino group on Boc anhydride, forming a stable carbamate. Yields range from 80–95%, depending on solvent polarity and catalyst loading.

Aminomethylation of the Pyridine Ring

Introducing the aminomethyl group at position 5 requires careful control to avoid polysubstitution. Two principal methods are employed:

Direct Alkylation

Reagents : Formaldehyde (CH₂O), ammonium chloride (NH₄Cl)

Mechanism : A Mannich-type reaction, where formaldehyde and ammonium chloride generate an iminium ion intermediate, which undergoes nucleophilic attack by the pyridine ring.

Optimized Conditions

Reductive Amination

Reagents : Sodium cyanoborohydride (NaBH₃CN), formaldehyde

Mechanism : Formation of a Schiff base followed by reduction.

Conditions

Sequential Deprotection and Reprotection

In cases where Boc groups are labile under reaction conditions, a deprotection-reprotection strategy is employed. For example, temporary use of acid-labile groups (e.g., Fmoc) allows selective functionalization before reintroducing Boc protections.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

Recent advancements utilize palladium catalysts to install the aminomethyl group via cross-coupling. For instance, Suzuki-Miyaura coupling with boronic ester derivatives has shown promise:

Reaction Schema

Performance Metrics

| Catalyst Loading | Solvent | Yield (%) |

|---|---|---|

| 5 mol% | DMF | 82 |

| 2 mol% | Toluene | 75 |

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may degrade Boc groups at elevated temperatures. Comparative data:

| Solvent | Dielectric Constant | Yield (%) | Boc Stability |

|---|---|---|---|

| DCM | 8.93 | 88 | High |

| THF | 7.52 | 79 | Moderate |

| Ethanol | 24.55 | 68 | Low |

Mechanistic Insights and Side Reactions

Competing Pathways

Stability of Boc Groups

Boc protections are susceptible to cleavage by trifluoroacetic acid (TFA) or hydrogen bromide (HBr). For example, exposure to 48% HBr at 210°C results in complete deprotection within 8 hours.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Key parameters:

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Homogeneous (e.g., Pd) | Heterogeneous (e.g., Ni) |

| Solvent Recovery | <50% | >90% |

| Throughput | 10–100 g/day | 1–5 kg/day |

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and infections. Its derivatives are explored for their potential biological activities, including:

- Neurotransmitter System Interaction : Similar compounds have shown interactions with neurotransmitter systems, indicating that this compound may also influence these pathways.

- Enzyme Inhibition : Investigations into its binding affinity to various biological targets are ongoing, with potential applications in developing enzyme inhibitors.

Synthesis of Derivatives

The compound is utilized as an intermediate in synthesizing other biologically active molecules. For instance, it can be transformed into derivatives that exhibit:

- Anticancer Properties : Some derivatives have been noted for their effectiveness against cancer cell lines.

- Antimicrobial Activity : The structural similarities with known antimicrobial agents suggest potential applications in treating resistant infections .

Case Study 1: Synthesis of Novel Aryl-Substituted Derivatives

A recent study reported the synthesis of novel aryl-substituted 2-aminopyridine derivatives from this compound. These derivatives were evaluated for their biological activities, including:

- Inhibition of Nitric Oxide Synthases : Demonstrating potential anti-inflammatory effects.

- Anti-Alzheimer Activity : Some derivatives showed promise as therapeutic agents for neurodegenerative diseases .

Case Study 2: Interaction Studies

Research focusing on the interaction of this compound with biological targets revealed its potential as a furin inhibitor. Furin is implicated in several diseases, including cancer and viral infections. The compound's ability to inhibit furin suggests it could be developed into a therapeutic agent for treating these conditions .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Aminomethylpyridine | Aminomethyl group only | Varies widely |

| Boc-Alanine | Amino acid with Boc protection | Commonly used in peptides |

| 2-Pyridinamine | Simple pyridinyl amine | Antimicrobial properties |

| Aryl-substituted 2-aminopyridine derivatives | Substituted at the aryl position | Anticancer, anti-inflammatory |

The unique dual protection strategy of this compound enhances its stability during synthesis and allows selective deprotection for further chemical transformations.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with various substrates, facilitating the formation of desired products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with related pyridine derivatives, focusing on structural features, reactivity, and applications.

Table 1: Comparative Analysis of Key Pyridine Derivatives

Structural and Functional Differences

BOC Protection vs. Other Functional Groups The BOC group in the target compound and 2-(BOC-Amino)-5-Bromopyridine provides steric protection and stability, unlike the carboxylic acid in 5-Amino-2-pyridinecarboxylic acid or the nitro group in N-(5-Nitro-2-pyridyl)butylamine. This makes BOC derivatives preferable in multi-step syntheses . The aminomethyl group in the target compound contrasts with the bromine in 2-(BOC-Amino)-5-Bromopyridine. Bromine facilitates cross-coupling reactions (e.g., Suzuki), while aminomethyl enables nucleophilic substitutions or amide bond formations .

Electronic Effects The electron-withdrawing nitro group in N-(5-Nitro-2-pyridyl)butylamine decreases ring electron density, directing electrophilic attacks to specific positions. In contrast, the electron-donating BOC and aminomethyl groups in the target compound enhance nucleophilic reactivity at the 5-position .

Research Findings and Trends

Recent studies highlight the following:

- Thermal Stability : BOC-protected amines exhibit higher thermal stability (decomposition >150°C) compared to nitro derivatives (<100°C), as shown in thermogravimetric analyses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Aminomethyl-2-(N,N-ditert-butoxycarbonylamino)pyridine, and how can intermediates be characterized?

- Methodological Answer: The synthesis of this compound likely involves sequential Boc (tert-butoxycarbonyl) protection of the amine groups. A two-step approach is common:

Aminomethylation : Introduce the aminomethyl group via nucleophilic substitution or reductive amination.

Boc Protection : React with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine in THF/DCM) .

Characterization of intermediates should include ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl peaks at ~1.4 ppm) and HPLC-MS to verify purity. For structural ambiguity, IR spectroscopy can identify carbonyl stretches (Boc C=O at ~1740 cm⁻¹) .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer:

- NMR : Key for confirming regiochemistry. The pyridine ring protons (e.g., H-3 and H-4) exhibit distinct splitting patterns due to coupling with adjacent substituents. The Boc groups show characteristic tert-butyl singlets .

- IR Spectroscopy : Identifies Boc carbonyl stretches and NH/OH stretches from residual deprotected amines .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for Boc-deprotected intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structural elucidation?

- Methodological Answer: Contradictions in X-ray diffraction data (e.g., disordered Boc groups) require iterative refinement using software like SHELXL . Strategies include:

- Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model overlapping crystallographic domains .

- Constraint Application : Restrain thermal parameters for tert-butyl groups to mitigate overfitting. Cross-validate with spectroscopic data (e.g., NMR NOE effects to confirm spatial arrangements) .

Q. What strategies optimize yield in multi-step syntheses involving acid-sensitive Boc groups?

- Methodological Answer:

- Deprotection Control : Use mild acidic conditions (e.g., TFA/DCM, 0–5°C) to minimize side reactions. Monitor via TLC (Rf shift after Boc removal) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to prevent premature Boc hydrolysis.

- Catalyst Screening : For aminomethylation, test Pd/C vs. Raney Ni catalysts under hydrogenation conditions to optimize regioselectivity .

Q. How can computational methods predict reactivity trends for further functionalization of this compound?

- Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyridine ring. Focus on Fukui indices to identify nucleophilic sites .

- MD Simulations : Predict Boc group stability under thermal or acidic conditions by analyzing bond dissociation energies and solvation effects .

Safety and Best Practices

Q. What are critical safety protocols for handling pyridine derivatives with Boc-protected amines?

- Methodological Answer:

- Ventilation : Use fume hoods during Boc reactions to avoid inhalation of tert-butyl alcohol byproducts.

- Spill Management : Neutralize acidic deprotection waste (e.g., TFA) with sodium bicarbonate before disposal .

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent Boc group hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.